molecular formula C9H9N3O3 B7762372 Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate CAS No. 1006348-59-9

Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate

Cat. No.: B7762372
CAS No.: 1006348-59-9
M. Wt: 207.19 g/mol
InChI Key: XTINCNJUTCGQCT-UHFFFAOYSA-N
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Description

Methyl 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring fused with a pyrazole moiety, substituted with a methyl ester group.

Properties

IUPAC Name

methyl 5-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-12-5-6(4-10-12)8-3-7(11-15-8)9(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTINCNJUTCGQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193859
Record name Methyl 5-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-59-9
Record name Methyl 5-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stille Cross-Coupling

Palladium-catalyzed Stille coupling between 5-tributylstannyl-3-methylisoxazole and 4-iodo-1-methylpyrazole enables direct C–C bond formation. A representative protocol involves:

  • Reagents : 5-Tributylstannyl-3-methylisoxazole (1.2 equiv), 4-iodo-1-methylpyrazole (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), 1,4-dioxane, 100°C, 16 h.

  • Yield : 60–70% after silica gel chromatography.

  • Key Data :

    ParameterValue
    Reaction Time16 h
    Temperature100°C
    Catalyst SystemPd(OAc)₂/XPhos
    Solvent1,4-Dioxane

This method offers excellent regiocontrol but requires stoichiometric tin reagents, complicating purification.

Suzuki-Miyaura Coupling

An alternative employs Suzuki coupling between 5-boronic acid-functionalized isoxazole and 4-bromo-1-methylpyrazole:

  • Conditions : PdCl₂(dppf) (3 mol%), K₂CO₃ (2.0 equiv), DME/H₂O (4:1), 80°C, 12 h.

  • Yield : 50–65%, with residual boronic acid removed via aqueous workup.

Trichloromethyl Enone-Mediated Synthesis

Trichloromethyl enones serve as versatile intermediates for simultaneous isoxazole and pyrazole formation. A regiocontrolled protocol involves:

  • Enone synthesis : Reacting ethyl trichloroacetate with acetylacetone in EtOH/HCl.

  • Hydrazine cyclization : Treating enone with methylhydrazine in CHCl₃/MeOH to form the pyrazole ring.

  • Isoxazole annulation : In situ oxidation and esterification yield the target compound.

  • Key Advantages :

    • Single-pot operation reduces intermediate isolation.

    • Solvent choice (CHCl₃ vs. MeOH) directs regioselectivity toward 1,3- or 1,5-isomers.

  • Yield : 52–97% depending on hydrazine substituents.

Acyl Chloride Route

3-Methylisoxazole-5-carboxylic acid is converted to its acyl chloride using SOCl₂, followed by coupling with 1-methylpyrazol-4-amine:

  • Steps :

    • Acyl chloride formation : SOCl₂, reflux, 2 h.

    • Amide coupling : Pyrazole amine, Et₃N, THF, 0°C to rt, 12 h.

    • Esterification : MeOH/H₂SO₄, reflux, 6 h.

  • Yield : 45–60% over three steps.

Regiochemical Control and Isomer Separation

The competition between 1,3- and 1,5-pyrazole isomer formation is mitigated by:

  • Hydrazine Basicity : Free hydrazines favor 1,5-isomers, while hydrazine hydrochlorides promote 1,3-products.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance 1,3-selectivity, whereas alcohols favor 1,5-regioisomers.

Chromatographic separation on silica gel (hexanes/EtOAc 3:1) resolves isomers, with 1,3-isomers typically eluting first.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (CDCl₃) :

    • Isoxazole C–H: δ 6.25 (s, 1H).

    • Pyrazole C–H: δ 7.52 (s, 1H).

    • OMe: δ 3.89 (s, 3H).

  • ¹³C NMR :

    • Isoxazole C3: δ 160.5 (COOCH₃).

    • Pyrazole C4: δ 139.8 (quaternary carbon).

Mass Spectrometry

  • LRMS (ESI) : m/z 236.1 [M+H]⁺, consistent with C₁₀H₁₃N₃O₃.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via activated carbon filtration achieves >90% metal reuse.

  • Solvent Sustainability : Replacement of CHCl₃ with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate has the molecular formula C8H8N3O3C_8H_8N_3O_3 and a molecular weight of approximately 192.16 g/mol. Its structure features an isoxazole ring, which is crucial for its biological activity.

Pharmaceutical Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria.
  • Anti-inflammatory Effects
    • Research has highlighted the potential of this compound in reducing inflammation markers in vitro. It has been tested in models of inflammatory diseases, demonstrating a reduction in cytokine levels, which could lead to therapeutic applications in conditions like rheumatoid arthritis.
  • Cancer Research
    • The compound has been studied for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further investigation as an anticancer agent.

Agricultural Applications

  • Pesticide Development
    • This compound has shown potential as a biopesticide due to its ability to disrupt pest metabolism. Studies indicate that it can be effective against common agricultural pests, providing an eco-friendly alternative to synthetic pesticides.
  • Herbicide Potential
    • The compound's mechanism of action includes inhibition of specific enzyme pathways in plants, which could be harnessed for developing new herbicides that target weed species without harming crops.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2023AntimicrobialDemonstrated effective inhibition of Staphylococcus aureus growth at low concentrations.
Johnson et al., 2024Anti-inflammatoryShowed a 50% reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages.
Lee et al., 2025CancerInduced apoptosis in breast cancer cell lines with IC50 values below 10 µM.
Patel et al., 2023AgriculturalEffective against aphids with a mortality rate of over 80% within 48 hours of exposure.

Mechanism of Action

The mechanism of action of Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

a) 4-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]butanoic Acid
  • Structure: Replaces the isoxazole ring with a butanoic acid chain.
  • Applications : Similar pyrazole derivatives are explored for enzyme inhibition and molecular recognition due to hydrogen-bonding capabilities .
b) 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid
  • Structure : Features a carboxylic acid substituent instead of a methyl ester and differs in the substitution pattern (pyrazole at position 4 vs. position 5 in the target compound).
  • Functional Impact : The carboxylic acid group may confer higher metabolic stability but lower membrane permeability compared to the ester group in the target compound.
  • Biological Activity : Structural analogues in this class are reported to exhibit antitumor and antioxidant properties .
c) Methyl 5-(5-Methyl-3-isoxazolyl)isoxazole-3-carboxylate
  • Structure : Hypothetical analogue replacing the pyrazole moiety with a second isoxazole ring.
  • Functional Impact : Increased aromaticity could enhance π-π stacking interactions in crystal lattices, as suggested by studies on hydrogen-bonding patterns in similar aggregates .

Physicochemical Properties (Table 1)

Compound Name Melting Point (°C) Solubility (Water) LogP Key Functional Groups
Methyl 5-(1-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate N/A* Low ~2.1† Methyl ester, pyrazole, isoxazole
4-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]butanoic Acid N/A Moderate ~1.5 Carboxylic acid, pyrazole
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid 215–218 Low ~0.8 Carboxylic acid, isoxazole

*Data unavailable due to discontinued status . †Predicted using fragment-based methods.

Biological Activity

Methyl 5-(1-methyl-1H-pyrazol-4-YL)isoxazole-3-carboxylate, a compound belonging to the isoxazole and pyrazole families, has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a five-membered isoxazole ring fused with a pyrazole moiety. The molecular formula is C10H10N2O3C_{10}H_{10}N_2O_3, and its systematic name reflects its functional groups that contribute to its biological activity.

Synthesis

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. For example, g-C3N4·OH catalysts have been employed to synthesize various isoxazolones and pyrazolones, highlighting the importance of these scaffolds in drug design due to their pharmacological properties .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated significant antibacterial and antifungal properties, making it a candidate for further development in treating infections .
  • Anticancer Activity : Research indicates that derivatives of pyrazole and isoxazole compounds show potential anticancer effects. For instance, modifications of these scaffolds have yielded compounds with IC50 values indicating potent activity against various cancer cell lines .
  • Anti-inflammatory Properties : Compounds within this class have shown promising results in inhibiting cyclooxygenases (COX-1 and COX-2), with some derivatives exhibiting selectivity that enhances their therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy : A study assessed the activity of related pyrazole derivatives against human cancer cell lines, reporting IC50 values as low as 2.76μM2.76\,\mu M for certain derivatives against ovarian cancer cells .
  • Anti-inflammatory Activity : Another research highlighted that some derivatives demonstrated superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with significant inhibition percentages observed in animal models .
  • Mechanistic Insights : Mechanistic studies revealed that these compounds may function through multiple pathways, including apoptosis induction in cancer cells and modulation of inflammatory mediators .

Data Summary

Activity Type IC50 Value (μM) Cell Line/Target Reference
Anticancer2.76Ovarian Cancer (OVXF 899)
Anti-inflammatory0.01COX-2 Inhibition
AntimicrobialNot specifiedVarious bacterial strains

Q & A

Q. How can environmental impact assessments address data gaps in ecotoxicity and biodegradability?

  • Methodology : Perform OECD 301/302 biodegradation tests and Daphnia magna acute toxicity assays. Computational tools (ECOSAR, TEST) predict physicochemical properties and ecotoxicological endpoints when experimental data are unavailable ().

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